Fasentin

説明

特性

IUPAC Name |

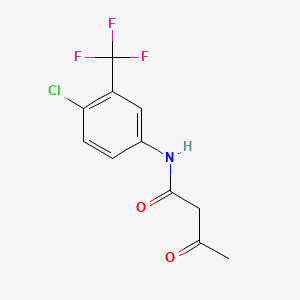

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5H,4H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYIJZMBLZXJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358175 | |

| Record name | Fasentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392721-37-8 | |

| Record name | Fasentin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fasentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fasentin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fasentin: A Technical Deep-Dive into its Mechanism of Action as a Glucose Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasentin, with the chemical name N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide, is a small molecule inhibitor of glucose transport.[1] Initially identified as a chemical that sensitizes cells to apoptosis induced by death receptor stimuli such as Fas and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), its primary mechanism of action is now understood to be the inhibition of glucose transporter 1 (GLUT1) and glucose transporter 4 (GLUT4).[1][2] This inhibition of glucose uptake leads to a state of nutrient deprivation within cancer cells, ultimately enhancing their susceptibility to apoptotic signals.[1] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Glucose Transport

This compound's principal mode of action is the direct inhibition of glucose uptake by binding to glucose transporters.[1] Computational docking studies using a homology model of GLUT1 have indicated that this compound interacts with a distinct site within the intracellular channel of the transporter.[1] This binding event physically obstructs the passage of glucose into the cell.

The resulting decrease in intracellular glucose levels triggers a cellular response characteristic of nutrient and glucose deprivation.[1] This metabolic stress is a key factor in sensitizing cancer cells to extrinsic apoptotic pathways. In effect, by limiting the energy supply required for survival and proliferation, this compound lowers the threshold for cells to undergo programmed cell death when stimulated by death receptor ligands.[1]

While primarily known for its GLUT1 and GLUT4 inhibitory activity, some studies have shown that this compound can also inhibit endothelial cell proliferation, differentiation, and invasion, suggesting anti-angiogenic properties.[3][4] Interestingly, in some endothelial cell contexts, these effects appear to be independent of glucose metabolism modulation.[4]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the sensitization of cells to apoptosis.

References

- 1. A novel inhibitor of glucose uptake sensitizes cells to FAS-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound diminishes endothelial cell proliferation, differentiation and invasion in a glucose metabolism-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Fasentin: A Technical Guide to GLUT1 vs. GLUT4 Selectivity for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasentin, identified as N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide, is a small molecule inhibitor of glucose transporters that has garnered significant interest in cancer research. Its ability to block glucose uptake sensitizes cancer cells to apoptosis, particularly through the Fas death receptor pathway.[1][2] This technical guide provides an in-depth analysis of this compound's selectivity for two key glucose transporters, GLUT1 and GLUT4, summarizing the available quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways.

Data Presentation: Quantitative Analysis of this compound's GLUT Inhibition

The inhibitory activity of this compound against GLUT1 and GLUT4 has been a subject of investigation, with some sources indicating a preference for GLUT4. The available data on its half-maximal inhibitory concentration (IC50) is summarized below. It is important to note that direct comparative studies with detailed IC50 values for both transporters are not consistently reported across all literature, leading to some variation in stated values.

| Transporter | Cell Line | IC50 (μM) | Reference |

| GLUT1/GLUT4 | - | 68 | [3] |

| GLUT1 | U-937 Leukemia Cells | 10 |

Note: The IC50 value of 68 μM is often cited for both GLUT1 and GLUT4, with a noted preference for GLUT4 inhibition.[3] Another source suggests a more potent inhibition of GLUT1 with an IC50 of 10 μM. Further primary studies are needed to resolve this discrepancy definitively.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the inhibitory effects of this compound on glucose transport.

2-[³H]-Deoxy-D-Glucose Uptake Assay

This assay is a standard method to quantify the rate of glucose uptake into cells and is crucial for determining the inhibitory potency of compounds like this compound. The protocol is adapted from methodologies used for studying GLUT inhibitors in L6 myoblasts, a cell line commonly used for GLUT4 studies.

Objective: To measure the rate of glucose uptake in cells expressing GLUT1 or GLUT4 and determine the IC50 of this compound.

Materials:

-

L6 myoblasts stably overexpressing either GLUT1 or GLUT4

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO4, 1 mM CaCl2, 20 mM HEPES, pH 7.4)

-

2-[³H]-deoxy-D-glucose (radiolabeled)

-

Unlabeled 2-deoxy-D-glucose

-

This compound

-

Cytochalasin B (positive control for GLUT inhibition)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Culture L6 myoblasts overexpressing GLUT1 or GLUT4 in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2. Seed cells in 24-well plates and grow to confluence.

-

Serum Starvation: Before the assay, starve the cells in serum-free DMEM for 3-4 hours to minimize basal glucose uptake.

-

Inhibitor Treatment: Wash the cells twice with KRH buffer. Pre-incubate the cells with varying concentrations of this compound (or cytochalasin B as a positive control) in KRH buffer for 20 minutes at 37°C.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-[³H]-deoxy-D-glucose and unlabeled 2-deoxy-D-glucose. The typical final concentration of 2-deoxy-D-glucose is 10 μM. Incubate for 5-10 minutes at 37°C.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of 2-[³H]-deoxy-D-glucose taken up by the cells. Plot the percentage of glucose uptake against the concentration of this compound to determine the IC50 value.

Virtual Docking of this compound to GLUT1

Computational modeling provides insights into the potential binding mode of inhibitors to their target proteins. Virtual docking studies have been performed to understand the interaction of this compound with a homology model of GLUT1.

Objective: To predict the binding site and pose of this compound within the GLUT1 transporter.

Methodology:

-

Homology Modeling: A three-dimensional model of human GLUT1 is constructed based on the crystal structure of a related transporter, such as the E. coli glycerol-3-phosphate antiporter.[2]

-

Ligand and Protein Preparation: The 3D structure of this compound is generated and energy-minimized. The GLUT1 homology model is prepared for docking by adding hydrogen atoms and assigning charges.

-

Docking Simulation: A docking algorithm, such as FlexX, is used to predict the binding pose of this compound within the intracellular channel of the GLUT1 model.[2] The algorithm explores various conformations of the ligand and orientations within the binding site.

-

Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of GLUT1.

Signaling Pathways and Visualizations

This compound's inhibition of glucose uptake has significant downstream effects on cellular signaling, most notably sensitizing cancer cells to apoptosis. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Fas-Induced Apoptosis Pathway

This compound sensitizes cells to apoptosis induced by the Fas ligand (FasL). This pathway involves the recruitment of adaptor proteins and the activation of a caspase cascade, leading to programmed cell death.

Caption: this compound sensitizes cells to Fas-induced apoptosis.

PI3K/Akt and ERK Signaling Pathways

This compound has been shown to modulate key survival and proliferation pathways, including the PI3K/Akt and ERK/MAPK pathways. It can lead to the activation of Akt, a pro-survival kinase, while partially inhibiting the ERK pathway, which is involved in cell proliferation.

Caption: this compound modulates PI3K/Akt and ERK signaling.

Experimental Workflow for this compound Evaluation

The logical flow for evaluating a potential GLUT inhibitor like this compound involves a series of in vitro and in silico experiments.

Caption: Workflow for characterizing GLUT inhibitors.

Conclusion

This compound is a promising GLUT inhibitor with a complex selectivity profile for GLUT1 and GLUT4 that warrants further investigation. The methodologies outlined in this guide provide a framework for researchers to further elucidate its mechanism of action and potential as an anticancer agent. The interplay between glucose metabolism inhibition and the sensitization to apoptotic pathways highlights a critical vulnerability in cancer cells that can be exploited for therapeutic development. Future studies should focus on resolving the discrepancies in reported IC50 values and further detailing the downstream effects of this compound on cellular signaling cascades.

References

Fasentin: A Potent Sensitizer of Cells to FAS-Induced Apoptosis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Resistance to apoptosis is a hallmark of cancer, enabling malignant cells to evade programmed cell death pathways and contributing to tumor progression and therapeutic resistance. The FAS/FASL signaling cascade is a critical extrinsic apoptotic pathway, often dysregulated in cancer. Fasentin, a small molecule inhibitor of glucose transport, has emerged as a promising agent that sensitizes cancer cells to FAS-induced apoptosis. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its mode of action, and offers standardized protocols for its investigation. Quantitative data, presented in structured tables, illustrate its efficacy, and detailed signaling pathway diagrams provide a clear visual representation of the molecular events.

Introduction

The FAS receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily, plays a pivotal role in regulating apoptosis in various cell types.[1] Upon binding to its natural ligand, FAS ligand (FASL), the FAS receptor trimerizes, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This interaction facilitates the recruitment and activation of pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[2] At the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, initiating a downstream caspase cascade that culminates in the execution of apoptosis.

However, many cancer cells develop resistance to FAS-mediated apoptosis through various mechanisms, including the overexpression of anti-apoptotic proteins such as c-FLIP (cellular FLICE-like inhibitory protein) and XIAP (X-linked inhibitor of apoptosis protein). c-FLIP structurally resembles pro-caspase-8 but lacks full enzymatic activity, and it competitively inhibits caspase-8 activation at the DISC.[2][3] XIAP, on the other hand, directly binds to and inhibits the activity of downstream effector caspases, such as caspase-3 and -7.[4]

This compound has been identified as a novel chemical sensitizer to FAS-induced cell death.[5] Its primary mechanism of action is the inhibition of glucose uptake by targeting glucose transporters GLUT1 and GLUT4.[5][6] This guide delves into the molecular underpinnings of how glucose deprivation induced by this compound can restore sensitivity to FAS-mediated apoptosis.

Mechanism of Action: Linking Glucose Metabolism to Apoptotic Sensitivity

This compound's ability to sensitize cells to FAS-induced apoptosis is intricately linked to its role as a glucose uptake inhibitor. By partially blocking glucose transport, this compound induces a state of metabolic stress that mimics the effects of culturing cells in a low-glucose environment.[5] This nutrient deprivation appears to lower the threshold for apoptosis induction by FASL.

The precise molecular link between glucose deprivation and enhanced FAS signaling is an area of ongoing research. One proposed mechanism involves the downregulation of key anti-apoptotic proteins that have a high turnover rate and are dependent on continuous protein synthesis, which is an energy-intensive process.[7] Metabolic stress induced by this compound could lead to a reduction in the levels of proteins like c-FLIP, thereby promoting more efficient caspase-8 activation at the DISC.

Signaling Pathway of FAS-Induced Apoptosis

The following diagram illustrates the canonical FAS-induced apoptosis pathway.

Proposed Mechanism of this compound Sensitization

The diagram below illustrates the proposed mechanism by which this compound sensitizes cells to FAS-induced apoptosis.

Data Presentation

Disclaimer: The following quantitative data is presented as a representative example to illustrate the expected outcomes of the described experimental protocols. This data is hypothetical and intended for instructional purposes.

Table 1: Effect of this compound and FASL on Cell Viability (MTT Assay)

| Cell Line | Treatment | Concentration | % Cell Viability (Mean ± SD) |

| Jurkat | Control | - | 100 ± 5.2 |

| This compound | 50 µM | 95 ± 4.8 | |

| FASL | 100 ng/mL | 75 ± 6.1 | |

| This compound + FASL | 50 µM + 100 ng/mL | 35 ± 3.9 | |

| HT-29 | Control | - | 100 ± 4.5 |

| This compound | 50 µM | 98 ± 3.7 | |

| FASL | 100 ng/mL | 90 ± 5.5 | |

| This compound + FASL | 50 µM + 100 ng/mL | 55 ± 4.8 |

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Cell Line | Treatment | Concentration | % Apoptotic Cells (Annexin V+) |

| Jurkat | Control | - | 5 ± 1.2 |

| This compound | 50 µM | 7 ± 1.5 | |

| FASL | 100 ng/mL | 28 ± 3.3 | |

| This compound + FASL | 50 µM + 100 ng/mL | 65 ± 5.1 | |

| HT-29 | Control | - | 3 ± 0.8 |

| This compound | 50 µM | 4 ± 1.1 | |

| FASL | 100 ng/mL | 12 ± 2.4 | |

| This compound + FASL | 50 µM + 100 ng/mL | 42 ± 4.2 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound and/or FASL on cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., Jurkat, HT-29)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Recombinant FAS Ligand (FASL)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, FASL, or a combination of both. Include untreated and vehicle (DMSO) control wells.

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

Cells of interest

-

This compound

-

Recombinant FAS Ligand (FASL)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound, FASL, or a combination for the desired time.

-

Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Caspase Activation and Anti-Apoptotic Proteins

This protocol is used to detect the cleavage of caspases (a hallmark of their activation) and changes in the expression levels of c-FLIP and XIAP.

Materials:

-

Cells of interest

-

This compound

-

Recombinant FAS Ligand (FASL)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-8, anti-cleaved Caspase-3, anti-c-FLIP, anti-XIAP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Visualizations

Experimental Workflow: Assessing this compound's Sensitization Effect

Conclusion

This compound represents a promising therapeutic strategy for overcoming resistance to FAS-mediated apoptosis in cancer cells. Its unique mechanism of action, centered on the inhibition of glucose metabolism, highlights the intricate link between cellular metabolism and apoptosis signaling. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular players that are modulated by this compound-induced metabolic stress to fully unravel its sensitization mechanism and to identify predictive biomarkers for its efficacy.

References

- 1. Sensitization of cancer cells treated with cytotoxic drugs to fas-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chairecosmetologie.agroparistech.fr [chairecosmetologie.agroparistech.fr]

- 4. XIAP acts as a switch between type I and type II FAS-induced apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel inhibitor of glucose uptake sensitizes cells to FAS-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Metabolic inhibitors sensitize for CD95 (APO-1/Fas)-induced apoptosis by down-regulating Fas-associated death domain-like interleukin 1-converting enzyme inhibitory protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Fasentin's Anti-Angiogenic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasentin, a small molecule initially identified as a sensitizer to FAS-induced cell death, has demonstrated notable anti-angiogenic properties.[1] This technical guide provides an in-depth overview of the core mechanisms underlying this compound's anti-angiogenic activity, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. The evidence presented suggests that this compound inhibits angiogenesis by impairing endothelial cell proliferation, differentiation, and invasion through a mechanism that is independent of glucose metabolism modulation.[2][3]

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis has emerged as a key therapeutic strategy in oncology. This compound (N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide) was initially characterized as an inhibitor of glucose transporters GLUT1 and GLUT4.[1][4] However, recent studies have unveiled its potent anti-angiogenic effects, which intriguingly appear to be decoupled from its impact on glucose uptake in endothelial cells.[2][3] This guide will dissect the anti-angiogenic profile of this compound, offering a valuable resource for researchers in the field.

Quantitative Data on this compound's Biological Activity

The inhibitory effects of this compound have been quantified across various cell lines and assays, providing a clear picture of its potency and selectivity.

Table 1: IC50 Values of this compound in Different Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined for several endothelial, tumor, and fibroblast cell lines after 72 hours of treatment. These values indicate a dose-dependent inhibitory effect on cell growth.

| Cell Line | Cell Type | IC50 (µM) |

| HMEC | Human Dermal Microvascular Endothelial Cells | 45.3 ± 1.2 |

| HUVEC | Human Umbilical Vein Endothelial Cells | 68.4 ± 1.1 |

| MDA-MB-231 | Human Breast Adenocarcinoma | 35.7 ± 1.1 |

| HT-29 | Human Colon Adenocarcinoma | 55.1 ± 1.1 |

| A549 | Human Lung Carcinoma | 75.8 ± 1.2 |

| BJ | Human Foreskin Fibroblast | 85.2 ± 1.2 |

Data sourced from Ocaña et al., 2020.

Table 2: Quantitative Effects of this compound on Angiogenic Processes

This compound's impact on key angiogenic processes has been quantified in various in vitro assays.

| Assay | Cell Line | This compound Concentration (µM) | Observed Effect |

| Tube Formation | HMEC | 25 | Partial Inhibition |

| 50 | Partial Inhibition | ||

| 100 | Total Inhibition | ||

| Cell Invasion | HMEC | 100 | ~50% reduction in invasion |

| MMP-2 Activity | HMEC | 100 | Significant decrease |

| uPA Activity | HMEC | 100 | Significant decrease |

| Glucose Uptake | HMEC | 100 | Slight, statistically significant decrease |

| Glucose Uptake | MDA-MB-231 | 30 | Statistically significant decrease |

| VEGFR2 Kinase Activity | - | 100 | No significant decrease (83.4 ± 18.6% remaining activity) |

Data sourced from Ocaña et al., 2020.[1][2]

Signaling Pathways Modulated by this compound

This compound's anti-angiogenic effects are not mediated by the inhibition of GLUT-1 or VEGFR2 kinase activity.[1][2] Instead, it appears to modulate downstream signaling pathways crucial for endothelial cell function.

ERK1/2 and PI3K/Akt Signaling

Studies in Human Dermal Microvascular Endothelial Cells (HMECs) have shown that this compound at a concentration of 100 µM leads to:

-

A partial, though not statistically significant, decrease in the phosphorylation of ERK1/2.

-

A significant, dose-dependent increase in the phosphorylation of Akt.[1]

The activation of the PI3K/Akt pathway is typically associated with cell proliferation and survival, and its induction by this compound is an unexpected finding that requires further investigation. It may represent a compensatory mechanism or a more complex regulatory role.

Regulation of Extracellular Matrix Remodeling Molecules

This compound has been shown to decrease the levels of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA) in HMECs.[1] These enzymes are critical for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and migration during angiogenesis.

Below is a diagram illustrating the proposed signaling pathway of this compound in endothelial cells.

Caption: Proposed signaling pathway of this compound in endothelial cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cells are seeded at a low density (e.g., 1,000-5,000 cells/well) in 96-well plates.

-

Treatment: After 24 hours of incubation to allow for cell attachment, cells are treated with various concentrations of this compound for 72 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Caption: Workflow for the Cell Proliferation (MTT) Assay.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

-

Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

-

Cell Seeding: HMECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound.

-

Incubation: Plates are incubated at 37°C for 6-12 hours.

-

Visualization: Tube formation is observed and photographed using an inverted microscope.

-

Quantification: The number of branch points, total tube length, and number of loops are quantified using image analysis software.

Caption: Workflow for the Endothelial Cell Tube Formation Assay.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

-

Insert Preparation: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel.

-

Cell Seeding: HMECs are seeded in the upper chamber of the insert in serum-free media containing this compound.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum (FBS).

-

Incubation: The plate is incubated for 16-24 hours at 37°C.

-

Cell Removal: Non-invading cells on the upper surface of the insert are removed with a cotton swab.

-

Staining and Counting: Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound diminishes endothelial cell proliferation, differentiation and invasion in a glucose metabolism-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel inhibitor of glucose uptake sensitizes cells to FAS-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Fasentin in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasentin, a small molecule N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide, has emerged as a compound of interest in cancer research due to its unique mechanism of action. Initially identified as a chemical sensitizer to Fas-induced apoptosis, subsequent studies have elucidated its primary role as an inhibitor of glucose transport.[1][2] This guide provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular pathways and experimental workflows.

Core Mechanism of Action

This compound's principal anti-cancer activity stems from its ability to inhibit glucose uptake by binding to glucose transporters, primarily GLUT1 and GLUT4.[2][3] By competitively inhibiting these transporters, this compound effectively induces a state of glucose deprivation within cancer cells.[1] This metabolic stress is a key trigger for its downstream anti-tumor effects, which include sensitization to apoptosis and induction of cell cycle arrest.[1][3]

Data Presentation: Quantitative Analysis of this compound's Efficacy

The anti-proliferative and inhibitory effects of this compound have been quantified across various cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |

| Cancer Cell Lines | ||||

| MDA-MB-231 | Breast Cancer | 26.3 ± 4.8 | MTT Assay | (Ocaña et al., 2020) |

| MCF7 | Breast Cancer | 34.7 ± 4.0 | MTT Assay | (Ocaña et al., 2020) |

| HeLa | Cervical Cancer | 31.9 ± 1.4 | MTT Assay | (Ocaña et al., 2020) |

| PPC-1 | Prostate Cancer | Not specified | Glucose Uptake | (Wood et al., 2008) |

| DU145 | Prostate Cancer | Not specified | Glucose Uptake | (Wood et al., 2008) |

| U937 | Leukemia | Not specified | Glucose Uptake | (Wood et al., 2008) |

| GSC33 & GSC28 | Glioblastoma | ~50 | MTT Assay | (Nayak et al., 2019) |

| Endothelial Cell Lines | ||||

| HMEC | Human Microvascular Endothelial | 27.9 ± 14.5 | MTT Assay | (Ocaña et al., 2020) |

| HUVEC | Human Umbilical Vein Endothelial | 27.6 ± 3.7 | MTT Assay | (Ocaña et al., 2020) |

| BAEC | Bovine Aortic Endothelial | Not specified | MTT Assay | (Ocaña et al., 2020) |

| Target | IC50 (µM) | Assay | Reference |

| GLUT4 | 68 | Not specified | (MedchemExpress) |

Signaling Pathways and Molecular Mechanisms

This compound's induction of glucose deprivation triggers two primary anti-cancer signaling cascades: sensitization to Fas-mediated apoptosis and induction of G0/G1 cell cycle arrest.

Sensitization to Fas-Mediated Apoptosis

This compound treatment sensitizes cancer cells to apoptosis induced by the Fas ligand (FasL). This occurs through the extrinsic apoptosis pathway. While the precise mechanism linking glucose deprivation to this sensitization is still under investigation, it is known to not involve the alteration of FLIP (FLICE-inhibitory protein) mRNA expression. The pathway culminates in the activation of effector caspases, leading to programmed cell death.

G0/G1 Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in the G0/G1 phase, thereby inhibiting cancer cell proliferation.[4][5] This arrest is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Specifically, G1 phase progression is controlled by the activity of CDK4/6-Cyclin D and CDK2-Cyclin E complexes. Inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this compound research.

Cell Viability Assay (MTT-based)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 16-24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer, exciting at 488 nm and collecting the emission in the appropriate channel (e.g., PE-Texas Red).

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

References

- 1. Fisetin inhibits the activities of cyclin-dependent kinases leading to cell cycle arrest in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel inhibitor of glucose uptake sensitizes cells to FAS-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting the Anti-Apoptotic Protein c-FLIP for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Cellular Target of Fasentin: A Technical Guide for Researchers

An In-depth Analysis of the Mechanism of Action and Experimental Validation of a Novel Glucose Transporter Inhibitor

Abstract

Fasentin, a small molecule initially identified as a sensitizer to Fas-induced apoptosis, exerts its primary cellular effect through the inhibition of glucose transport. This technical guide provides a comprehensive overview of the identification and validation of the cellular targets of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding. The primary targets of this compound are the facilitative glucose transporters GLUT1 and GLUT4, with a preferential inhibition of GLUT4. By competitively binding to a unique site within the intracellular channel of these transporters, this compound effectively curtails cellular glucose uptake. This action leads to a state of glucose deprivation, which in turn sensitizes cancer cells to apoptosis initiated by death receptors and imparts anti-angiogenic properties. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action.

Introduction

The aberrant metabolic landscape of cancer cells, notably their reliance on aerobic glycolysis, presents a compelling therapeutic window. A key player in this metabolic reprogramming is the overexpression of glucose transporters (GLUTs), which facilitate the increased uptake of glucose required to fuel rapid proliferation. This compound (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) emerged from a screen for molecules that could sensitize resistant tumor cells to death receptor-mediated apoptosis. Subsequent investigations into its mechanism of action revealed that its ability to potentiate cell death was intrinsically linked to the inhibition of cellular glucose uptake. This guide will delve into the core of this compound's molecular interactions, detailing its primary cellular targets and the experimental evidence that has elucidated this mechanism.

Primary Cellular Targets: GLUT1 and GLUT4

The principal cellular targets of this compound are the Class I glucose transporters, specifically GLUT1 and GLUT4.[1][2][3] These integral membrane proteins are responsible for the facilitative diffusion of glucose across the plasma membrane.

-

GLUT1 is ubiquitously expressed and provides a basal level of glucose uptake in most cell types. It is frequently overexpressed in various cancers.

-

GLUT4 is the primary insulin-responsive glucose transporter, predominantly found in adipose tissue and striated muscle (skeletal and cardiac).

This compound acts as a direct inhibitor of these transporters, with evidence suggesting a preferential, though not exclusive, inhibition of GLUT4 over GLUT1.[2][3]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against its primary targets has been quantified through various studies. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

| Target | IC50 (µM) | Cell Line/System | Reference |

| GLUT4 | 68 | L6 myoblasts overexpressing GLUT4 | [2][3] |

| GLUT1 | ~10 | Not explicitly stated, but referenced in a study on TZD derivatives. | [4] |

| GLUT1 | >68 | Implied by preferential inhibition of GLUT4. | [2][3] |

| Fas Sensitization | 20 | Various tumor cell lines | [3] |

| Cell Growth Inhibition | 26.3 - 111.2 | Endothelial, tumor, and fibroblast cells | [5] |

Note: The IC50 for GLUT1 has been reported with some variability in the literature. The value of ~10 µM is cited in a study designing other GLUT1 inhibitors and referencing the original work on this compound. However, multiple other sources state that this compound preferentially inhibits GLUT4, suggesting a higher IC50 for GLUT1 than the 68 µM reported for GLUT4.

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is initiated by its direct binding to GLUT1 and GLUT4. Virtual docking studies on a homology model of GLUT1 have indicated that this compound occupies a unique site within the intracellular channel of the transporter.[1] This binding event physically obstructs the passage of glucose, leading to a reduction in its uptake. The downstream consequences of this glucose deprivation are multifaceted and culminate in the sensitization of cells to apoptosis and the inhibition of angiogenesis.

Sensitization to Fas-Induced Apoptosis

The initial discovery of this compound was as a sensitizer to cell death induced by the Fas ligand.[1] The inhibition of glucose uptake by this compound appears to be the primary mechanism for this sensitization. By creating a state of metabolic stress, this compound lowers the threshold for apoptosis induction through the extrinsic pathway.

Figure 1: Signaling pathway of this compound-induced sensitization to Fas-mediated apoptosis.

Anti-Angiogenic Effects

This compound has been shown to possess anti-angiogenic properties by inhibiting the proliferation, differentiation, and invasion of endothelial cells.[6] Interestingly, in human dermal microvascular endothelial cells, the anti-angiogenic effect of this compound appears to be largely independent of its glucose uptake inhibition, suggesting an alternative or additional mechanism of action in this cell type. This compound was found to partially inhibit the ERK signaling pathway in these cells, although this effect was not statistically significant.[2] It does not, however, inhibit the tyrosine kinase activity of VEGFR2.[2]

Experimental Protocols

The identification and validation of this compound's cellular targets have been accomplished through a combination of computational and experimental approaches.

Virtual Docking Studies

The initial hypothesis for this compound's target was informed by virtual docking studies using a homology model of GLUT1.

Methodology:

-

Homology Modeling: A three-dimensional model of human GLUT1 was generated based on the crystal structure of a homologous protein, such as the E. coli glycerol-3-phosphate antiporter.[7]

-

Ligand Preparation: The 3D structure of this compound was generated and optimized.

-

Docking Simulation: Computational docking algorithms (e.g., FlexX) were used to predict the binding pose and affinity of this compound to the GLUT1 model.[7] The simulation explores various conformations and orientations of the ligand within the binding site of the protein.

-

Binding Site Analysis: The predicted binding mode indicated that this compound interacts with a unique site within the intracellular channel of GLUT1.[1]

Glucose Uptake Assay

The functional consequence of this compound binding to GLUTs was confirmed using glucose uptake assays. A common method involves the use of a radiolabeled or fluorescent glucose analog.

Methodology (using 2-deoxy-D-[³H]glucose):

-

Cell Culture: Cells (e.g., L6 myoblasts overexpressing either GLUT1 or GLUT4) are cultured in appropriate media.[7]

-

Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Glucose Analog Incubation: 2-deoxy-D-[³H]glucose is added to the culture medium, and cells are incubated for a defined period to allow for uptake.

-

Washing: The incubation is stopped by washing the cells with ice-cold buffer to remove extracellular glucose analog.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

Scintillation Counting: The amount of intracellular 2-deoxy-D-[³H]glucose-6-phosphate is quantified using a scintillation counter. The radioactivity measured is proportional to the glucose uptake.

-

Data Analysis: The percentage of glucose uptake inhibition is calculated relative to the vehicle-treated control cells.

In Vitro Angiogenesis (Tube Formation) Assay

The anti-angiogenic potential of this compound was assessed using an endothelial cell tube formation assay.

Methodology:

-

Matrix Coating: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a multi-well plate. The plate is then incubated at 37°C to allow the matrix to polymerize.

-

Cell Seeding: Endothelial cells (e.g., human microvascular endothelial cells - HMECs) are seeded onto the solidified matrix in the presence of varying concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated for a period sufficient for tube formation (typically 4-18 hours).

-

Visualization and Quantification: The formation of capillary-like structures (tubes) is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of tubes, tube length, and number of branch points.

Experimental Workflow and Logical Relationships

The discovery of this compound's cellular target followed a logical progression from initial observation to mechanistic validation.

Figure 2: Experimental workflow for the identification and validation of this compound's cellular target.

The logical relationship between this compound, its targets, and its observed effects can be summarized as follows:

Figure 3: Logical relationship between this compound, its targets, and its biological effects.

Conclusion

This compound's cellular activity is primarily mediated by its direct inhibition of the glucose transporters GLUT1 and GLUT4. By physically obstructing the intracellular glucose channel, this compound induces a state of metabolic stress that has significant downstream consequences, including the potentiation of apoptosis and the suppression of angiogenesis. The elucidation of this mechanism, through a combination of computational modeling and robust experimental validation, highlights the therapeutic potential of targeting glucose metabolism in cancer and other diseases. This technical guide provides a foundational understanding of this compound's mode of action for researchers and drug developers interested in the further exploration of this and other GLUT inhibitors.

References

- 1. A novel inhibitor of glucose uptake sensitizes cells to FAS-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Glucose Transporters | Tocris Bioscience [tocris.com]

- 4. corning.com [corning.com]

- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Fasentin's Impact on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasentin, a small molecule inhibitor of glucose transport, has emerged as a compound of interest in cancer research due to its ability to modulate cellular metabolism and sensitize cancer cells to apoptosis. This technical guide provides an in-depth overview of this compound's core effects on cellular metabolism, detailing its mechanism of action, impact on key metabolic pathways, and its interplay with critical signaling cascades. This document summarizes quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the underlying molecular interactions and workflows.

Introduction

Cancer cells exhibit a reprogrammed metabolism, famously characterized by the Warburg effect, where even in the presence of oxygen, cells favor glycolysis over oxidative phosphorylation for energy production. This metabolic shift provides a survival advantage and building blocks for rapid proliferation. Targeting cancer metabolism has thus become a promising therapeutic strategy. This compound, chemically known as N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide, was initially identified as a chemical sensitizer to the death receptor stimuli FAS and tumor necrosis factor apoptosis-inducing ligand (TRAIL)[1]. Subsequent research has elucidated that its primary mechanism of action involves the inhibition of glucose uptake, thereby inducing a state of cellular glucose deprivation[1].

This guide will delve into the specifics of this compound's effects on cellular metabolism, providing a comprehensive resource for researchers in the field.

Mechanism of Action: Inhibition of Glucose Transport

This compound's primary molecular target is the glucose transporter (GLUT) family of proteins, which facilitate the transport of glucose across the plasma membrane.

Targeting GLUT1 and GLUT4

Virtual docking studies using a homology model of GLUT1 have shown that this compound interacts with a unique site in the intracellular channel of this protein[1]. It is a potent inhibitor of both GLUT1 and GLUT4, with a preferential inhibition of GLUT4, exhibiting an IC50 of 68 μM for GLUT4[2]. The inhibition of these transporters directly blocks the entry of glucose into the cell, the initial and rate-limiting step of glycolysis.

Effects on Cellular Metabolism

By inhibiting glucose uptake, this compound triggers a cascade of metabolic consequences within the cell, shifting the energetic and biosynthetic landscape.

Impact on Glycolysis, ATP Production, and Lactate Secretion

Inhibition of glucose import by this compound leads to a reduction in the glycolytic flux. This has a direct impact on the cell's energy status. While specific quantitative data on the direct impact of this compound on intracellular ATP levels is still emerging, the inhibition of glycolysis, the primary source of ATP in many cancer cells, strongly suggests a significant reduction in ATP production.

Consequently, the production of lactate, the end product of aerobic glycolysis, is also expected to be reduced. This can alter the tumor microenvironment, which is often characterized by high levels of lactate that contribute to immune evasion and metastasis.

Effects on Mitochondrial Respiration

The impact of this compound on mitochondrial respiration is an area of active investigation. By limiting the substrate for glycolysis (glucose), the production of pyruvate, which fuels the mitochondrial tricarboxylic acid (TCA) cycle, is diminished. This could lead to a decrease in oxygen consumption. However, cells under metabolic stress may adapt by utilizing alternative fuel sources, such as fatty acids or amino acids, to maintain mitochondrial function. Further studies using techniques like Seahorse XF analysis are needed to fully elucidate the effect of this compound on the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in various cancer cell lines.

Sensitization to Fas-Induced Apoptosis

A key biological effect of this compound is its ability to sensitize cancer cells to apoptosis induced by the Fas ligand (FasL). This is directly linked to the metabolic stress it induces.

The Fas Signaling Pathway

The Fas receptor (also known as CD95 or APO-1) is a death receptor that, upon binding to FasL, trimerizes and recruits the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8, leading to its activation. Activated caspase-8 then initiates a caspase cascade, culminating in the execution of apoptosis.

This compound's Role in Modulating the Fas Pathway

This compound's induction of glucose deprivation alters the expression of genes associated with nutrient stress[1]. This metabolic stress lowers the threshold for apoptosis induction. The precise molecular link between glucose deprivation and the enhancement of Fas signaling is an area of ongoing research but is thought to involve the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors. By creating an energetically unfavorable environment, this compound primes the cells to undergo apoptosis when triggered by an external death signal like FasL.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | ~30 | |

| PC3 | Prostate Cancer | ~40 | |

| U937 | Leukemia | ~50 | |

| HMEC | Normal Endothelial | ~100 | |

| BxPC3 | Pancreatic Cancer | ~110 | |

| PPC-1 | Prostate Cancer | ED50 = 35 µM (for sensitization to Fas-mediated death) | [1] |

| L6 Myoblasts (GLUT4 overexpressing) | N/A | IC50 = 68 µM (for glucose uptake) | [2] |

Note: IC50 values from reference are estimated from graphical data.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cell viability.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

96-well plates

-

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Glucose Uptake Assay (2-NBDG)

This protocol measures the direct effect of this compound on glucose uptake using a fluorescent glucose analog.

Materials:

-

This compound stock solution

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Glucose-free culture medium

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Glucose Starvation: Wash cells twice with warm PBS and then incubate in glucose-free medium for 1-2 hours.

-

This compound Pre-treatment: Treat cells with various concentrations of this compound in glucose-free medium for 1 hour.

-

2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

-

Wash: Remove the 2-NBDG solution and wash the cells three times with cold PBS to remove extracellular fluorescence.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (Ex/Em = ~485/535 nm) or analyze the cells by flow cytometry.

-

Data Analysis: Normalize the fluorescence intensity to the control to determine the percentage of glucose uptake inhibition.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

This compound stock solution

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% cold ethanol

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells with the desired concentrations of this compound for a specific time period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a compelling example of a targeted therapy that exploits the metabolic vulnerabilities of cancer cells. By inhibiting glucose uptake, it not only impacts the bioenergetics and biosynthetic capacity of these cells but also sensitizes them to apoptotic stimuli. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the intricate connections between cellular metabolism and cell death pathways. Future research should focus on obtaining more comprehensive quantitative metabolic data, elucidating the precise molecular mechanisms linking glucose deprivation to apoptosis sensitization, and exploring the efficacy of this compound in in vivo models.

References

The Discovery and Synthesis of Fasentin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasentin, with the chemical name N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide, is a small molecule that has garnered significant interest in the scientific community for its dual mechanism of action.[1][2] It was initially identified as a chemical sensitizer to the death receptor stimuli FAS and tumor necrosis factor (TNF) apoptosis-inducing ligand, promoting apoptosis in cancer cells.[1][3] Subsequent research revealed its function as a potent inhibitor of glucose transporters GLUT1 and GLUT4.[4][5] This guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action and experimental protocols relevant to its study.

Discovery of this compound

This compound was first identified in a high-throughput screen for small molecules that could sensitize resistant tumor cells to apoptosis induced by the Fas ligand.[3] Evasion of apoptosis is a key hallmark of cancer, and molecules that can restore this crucial cell death pathway are of significant therapeutic interest.[1][3] The initial discovery highlighted this compound's potential as an adjunct in cancer therapy by lowering the threshold for Fas-mediated cell death.[1]

Further investigation into its mechanism of action revealed an unexpected connection to cellular metabolism. It was discovered that this compound's ability to sensitize cells to Fas-induced apoptosis was linked to its inhibitory effect on glucose uptake.[3] This was a pivotal finding, as it connected the process of apoptosis to cellular nutrient sensing and metabolism.

Synthesis of this compound

A plausible synthetic route would involve the acetoacetylation of 4-chloro-3-(trifluoromethyl)aniline with an acetoacetylating agent like diketene or ethyl acetoacetate.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Mechanism of Action

This compound exhibits a dual mechanism of action, making it a unique molecule for studying the interplay between apoptosis and metabolism.

Sensitization to Fas-Induced Apoptosis

This compound sensitizes cancer cells to apoptosis initiated by the Fas receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily.[6] The Fas signaling pathway is a critical component of the extrinsic apoptotic pathway.

The proposed mechanism for this sensitization involves the modulation of the apoptotic pathway downstream of the TNF receptors but upstream of the effector caspases.[4][7]

Inhibition of Glucose Transporters

This compound is a direct inhibitor of the glucose transporters GLUT1 and GLUT4.[4][7] It has been shown to preferentially inhibit GLUT4 over GLUT1.[4] Virtual docking studies suggest that this compound binds to a unique site within the intracellular channel of the GLUT1 transporter.[3][8] By blocking glucose uptake, this compound induces a state of glucose deprivation within the cell.[5] This metabolic stress is believed to be the underlying reason for the increased sensitivity to Fas-induced apoptosis.[3]

Signaling Pathway of this compound's Dual Action

Caption: Signaling pathway of this compound's dual action.

Quantitative Data

The following tables summarize the available quantitative data for this compound's biological activity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GLUT4) | 68 µM | L6 myoblasts overexpressing GLUT4 | [4] |

| IC50 (Fas sensitization) | 20 µM | Tumor cell lines | [4][7] |

| IC50 (Cell Growth Inhibition) | 26.3 - 111.2 µM | Endothelial, tumor, and fibroblast cells | [1] |

| Activity | Concentration | Time | Cell Lines | Effect | Reference |

| Glucose Uptake Inhibition | 15, 30, 80 µM | 1 hour (pretreatment) | PPC-1, DU145, U937 | Partial blockade of glucose uptake | [4] |

| Cell Growth Inhibition | 0.1 - 1000 µM | 72 hours | Endothelial, tumor, fibroblast | Inhibition of cell growth | [4] |

| Cell Cycle Arrest | 25 - 100 µM | 16-24 hours | HMECs | G0/G1 phase arrest | [4] |

| Gene Expression Alteration | 50 µM | 16 hours | - | Altered expression of genes associated with glucose deprivation | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound (Illustrative Protocol)

Disclaimer: This is a generalized protocol based on standard chemical synthesis principles for similar compounds.

Materials:

-

4-chloro-3-(trifluoromethyl)aniline

-

Ethyl acetoacetate

-

Xylene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

To a round-bottom flask, add 1 equivalent of 4-chloro-3-(trifluoromethyl)aniline and 1.1 equivalents of ethyl acetoacetate in anhydrous xylene.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide.

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability.

Materials:

-

96-well cell culture plates

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Glucose Uptake Assay (2-NBDG-based)

Objective: To measure the effect of this compound on cellular glucose uptake.

Materials:

-

Cells of interest plated in a 96-well plate

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer

-

This compound

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Wash the cells twice with warm, glucose-free KRH buffer.

-

Pre-incubate the cells with different concentrations of this compound in glucose-free KRH buffer for 1 hour at 37°C.

-

Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30 minutes at 37°C.

-

Remove the 2-NBDG containing medium and wash the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the fluorescence of the cell lysates using a fluorescence microplate reader (excitation/emission ~465/540 nm).

-

Alternatively, for flow cytometry, after washing, detach the cells and analyze the fluorescence intensity of individual cells.

Experimental Workflow: Characterizing this compound's Biological Activity

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a fascinating molecule with a unique dual mechanism of action that bridges the fields of apoptosis and cellular metabolism. Its ability to sensitize cancer cells to Fas-induced cell death by inhibiting glucose uptake presents a novel therapeutic strategy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the potential of this compound and similar compounds. Future research may focus on optimizing its potency and selectivity, as well as exploring its efficacy in in vivo models of cancer and other diseases characterized by aberrant glucose metabolism.

References

- 1. A novel inhibitor of glucose uptake sensitizes cells to FAS-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jocpr.com [jocpr.com]

- 6. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Fasentin's Role in Glucose Deprivation Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Cancer cells exhibit a heightened dependence on glucose, a phenomenon known as the Warburg effect. This metabolic reprogramming makes glucose transport a compelling target for anticancer therapies. Fasentin (N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide) is a small molecule inhibitor of glucose transporters GLUT1 and GLUT4. By blocking glucose uptake, this compound effectively induces a state of glucose deprivation, leading to significant downstream effects on cellular signaling, proliferation, and survival. This document provides a detailed technical overview of this compound's mechanism of action, its impact on key signaling pathways, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Inhibition of Glucose Transport

This compound's primary mechanism is the direct inhibition of glucose transport into the cell. It achieves this by targeting the class I glucose transporters, GLUT1 and GLUT4.[1][2][3] Virtual docking studies suggest that this compound interacts with a unique site within the intracellular channel of the GLUT1 transporter.[4] This action physically blocks the uptake of glucose, thereby starving the cell of a critical nutrient and energy source. This compound shows a preference for inhibiting GLUT4 over GLUT1.[1][2][5]

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Notes |

|---|---|---|

| GLUT4 | 68 µM | Preferentially inhibited over GLUT1.[1][2][5] |

| Fas Receptor Sensitization | 20 µM | Sensitizes a range of tumor cell lines to Fas-induced apoptosis.[2] |

| Cell Growth (Various Lines) | 26.3 - 111.2 µM | Inhibits endothelial, tumor, and fibroblast cell growth.[1] |

Caption: this compound directly inhibits GLUT1/GLUT4, leading to glucose deprivation.

Cellular Consequences of this compound-Induced Glucose Deprivation

The inhibition of glucose uptake by this compound triggers several significant cellular responses, primarily impacting cell cycle progression and apoptosis sensitization.

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound has been shown to inhibit the growth of endothelial, tumor, and fibroblast cells without directly inducing cell death in all cell types.[1][3][6] Instead of causing apoptosis outright, it induces a cell cycle arrest in the G0/G1 phase, consequently reducing the number of cells entering the S phase.[1][3][6] This cytostatic effect halts proliferation, preventing tumor expansion.

Table 2: Effects of this compound on Cellular Processes

| Cell Line(s) | Concentration(s) | Duration | Observed Effect |

|---|---|---|---|

| PPC-1, DU145, U937 | 15, 30, 80 µM | 1 hour (pretreatment) | Partial blockage of glucose uptake.[1][3] |

| Endothelial, Tumor, Fibroblast | 0.1 - 1000 µM | 72 hours | Inhibition of cell growth.[1] |

| U937, HMECs | Not specified (dose-dependent) | 16-24 hours | Cell cycle arrest in G0/G1 phase; reduction in S phase population.[1][6] |

| HMECs | 25 - 100 µM | 16 hours | Lowered levels of phospho-ERK (not statistically significant).[1] |

Sensitization to Apoptosis

A key characteristic of this compound is its ability to act as a sensitizer for death receptor-mediated apoptosis.[1][2] It sensitizes cancer cells to apoptosis induced by Fas ligand (FAS) and tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL).[1][3][4] This suggests a dual therapeutic potential: halting growth via glucose deprivation while simultaneously lowering the threshold for immune-mediated or drug-induced cell killing. The mechanism involves modulating the extrinsic apoptotic pathway downstream of TNF receptors but upstream of effector caspases.[2]

Caption: this compound induces G0/G1 arrest and sensitizes cells to FAS-induced apoptosis.

Core Signaling Pathways Modulated by this compound

Inducing glucose starvation with this compound activates a complex network of signaling pathways that sense and respond to metabolic stress. While direct studies on this compound's downstream signaling are emerging, its effects can be understood by examining the known consequences of glucose deprivation.

Direct Observations: ERK and PI3K/Akt Pathways

Studies in Human Microvascular Endothelial Cells (HMECs) have shown that this compound can influence key signaling pathways.

-

ERK Pathway: Treatment with this compound (25-100 µM) leads to lower levels of phosphorylated ERK, suggesting a partial inhibition of the MAPK/ERK signaling pathway, although this effect was not always statistically significant.[1][7]

-

PI3K/Akt Pathway: Conversely, this compound treatment can lead to an increase in the phosphorylation of Akt. This may represent a compensatory survival mechanism, as Akt activation can promote the expression and membrane localization of GLUT1.[7][8]

Inferred Pathways: The Broader Glucose Deprivation Response

This compound's action as a glucose uptake inhibitor positions it as an initiator of the canonical glucose starvation response, which is heavily mediated by the AMPK and mTOR pathways.[9]

-

AMPK Activation: Glucose deprivation leads to a decrease in intracellular ATP levels, activating AMP-activated protein kinase (AMPK), the master sensor of cellular energy status.[9][10][11] Activated AMPK works to restore energy homeostasis by switching off anabolic processes (like protein and lipid synthesis) and switching on catabolic processes (like autophagy).

-

mTORC1 Inhibition: A primary target of activated AMPK is the mTORC1 complex.[9] AMPK can inhibit mTORC1, a central regulator of cell growth and proliferation.[12][13][14] Inhibition of mTORC1 is a key mechanism by which glucose starvation halts cell growth.

-

ATF4 and ER Stress: Glucose deprivation is also a potent inducer of endoplasmic reticulum (ER) stress. This activates the unfolded protein response (UPR), leading to the induction of transcription factors like ATF4 and CHOP, which can promote apoptosis through the upregulation of death receptors like TRAIL-R2 (DR5).[15]

-